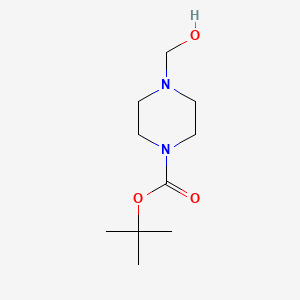![molecular formula C13H13NO2 B11887823 (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)
(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine: is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethoxy group attached to the naphthalene ring and a hydroxylamine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine typically involves the condensation reaction between 2-ethoxynaphthalene-1-carbaldehyde and hydroxylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mechanism involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
科学研究应用
Chemistry
In chemistry, (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex organic molecules
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of dyes and pigments. Its naphthalene core provides excellent chromophoric properties, making it suitable for use in various coloring applications.
作用机制
The mechanism of action of (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
Compared to similar compounds, (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine stands out due to its unique combination of an ethoxy group and a hydroxylamine functional group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13-8-7-10-5-3-4-6-11(10)12(13)9-14-15/h3-9,15H,2H2,1H3/b14-9- |
InChI 键 |
INEMFHVZJWVMTR-ZROIWOOFSA-N |
手性 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N\O |
规范 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11887751.png)



![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)
![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)






![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)

